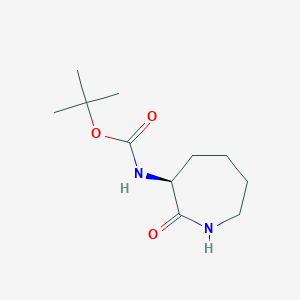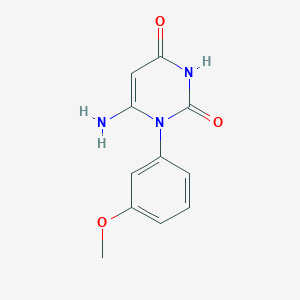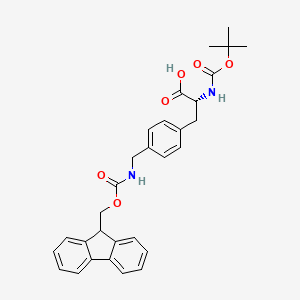
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on Boc-4-(Fmoc-aminomethyl)-D-phenylalanine focuses on the synthesis and application of phenylalanine derivatives with specific modifications at the 4-position of the aromatic ring. These modifications are designed to alter the electronic and steric properties of the amino acid, which can be crucial for the development of peptides with desired biological activities .
Synthesis Analysis
The synthesis of phenylalanine derivatives, including those similar to Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, has been achieved through various methods. One approach utilized Pd-catalyzed directed C-H dimethylation of picolinamide derivatives, which allowed for the introduction of methyl groups at the 2 and 6 positions of the phenyl ring, as well as the addition of various functionalities at the 4-position . Another method described the synthesis of Fmoc-protected 4-phosphonomethylphenylalanine derivatives, which were then resolved enzymatically to separate the L and D isomers . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives with Boc or Fmoc protection has been reported, indicating the versatility of synthetic approaches for such amino acids .
Molecular Structure Analysis
The molecular structure of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is characterized by the presence of protective groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are commonly used in solid-phase peptide synthesis to protect the amino and carboxyl groups, respectively. The modifications at the 4-position of the phenyl ring are critical as they can significantly influence the molecule's interaction with other biomolecules and its overall biological function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these phenylalanine derivatives typically include protection/deprotection steps, C-H activation, and the introduction of various substituents at the 4-position. For instance, the dimethylation reaction is facilitated by a Pd-catalyzed process, while the introduction of phosphonomethyl and phosphono(difluoromethyl) groups involves different synthetic routes . These reactions are essential for creating amino acids with specific properties for use in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives are influenced by the protective groups and the substituents at the 4-position. The presence of Boc and Fmoc groups makes these amino acids suitable for solid-phase peptide synthesis, as they can be selectively removed under mild conditions without affecting the peptide chain . The introduction of electron-withdrawing or electron-donating groups, as well as bulky substituents, can alter the acidity/basicity, solubility, and overall reactivity of the amino acid, which is crucial for its incorporation into peptides with specific structural and functional attributes .
Wissenschaftliche Forschungsanwendungen
Native Chemical Ligation at Phenylalanine
- Native chemical ligation, a technique used in peptide synthesis, can be successfully performed at phenylalanine residues. A study demonstrated this by synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine and utilizing it in native chemical ligation (Crich & Banerjee, 2007).
Synthesis of Phosphotyrosyl Peptide Analogues
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives were used in the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine, important for creating nonhydrolyzable phosphotyrosyl peptide analogues (Burke et al., 1993).
Synthesis of Modified Phenylalanine Derivatives
- Research has led to the synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines with diverse functionalities at position 4. This process allows for altering the electronic and steric properties of the resulting amino acid derivatives (Illuminati et al., 2022).
Biotinylation of Amino Acids
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine was utilized in a method for the preparation of biotinylated amino acids, offering potential applications in the field of biochemical research (Feng et al., 2010).
Synthesis of Pseudopeptide Building Blocks
- The compound has been used in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which serve as building blocks for pseudopeptide synthesis, demonstrating its versatility in creating complex molecular structures (Pascal et al., 2000).
Solid-Phase Peptide Synthesis
- Boc-4-(Fmoc-aminomethyl)-D-phenylalanine plays a crucial role in solid-phase peptide synthesis (SPPS), as evidenced by its use in various studies to protect the α-amino function in SPPS strategies (Nandhini et al., 2022).
Eigenschaften
IUPAC Name |
(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKNNBERXWTJP-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)
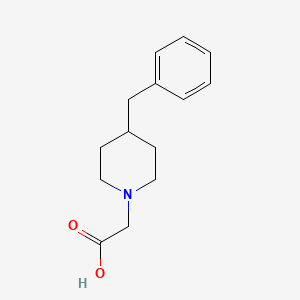
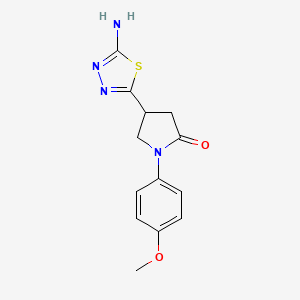
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)
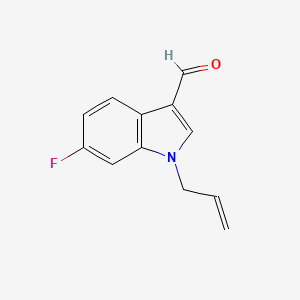
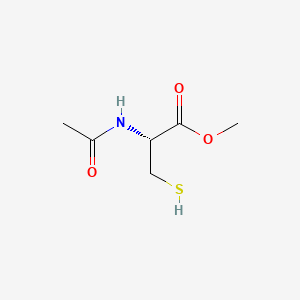
![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)

